1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
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Overview
Description
Mechanism of Action
Target of Action
It is known that benzimidazoles, a class of compounds to which this molecule belongs, often interact with biological targets such as enzymes, receptors, and proteins .
Mode of Action
Generally, benzimidazoles bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazoles are known to influence various biochemical pathways depending on their specific targets .
Preparation Methods
The synthesis of 1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further derivatization . Industrial production methods may involve multi-step synthesis processes, including the use of various organic solvents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol undergoes several types of chemical reactions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, known for its broad-spectrum pharmacological properties.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another anthelmintic used for treating a variety of parasitic worm infestations.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-5-8-16(13-14)23-12-6-11-21-18-10-4-3-9-17(18)20-19(21)15(2)22/h3-5,7-10,13,15,22H,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSILCTGQOZVBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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